4-butoxy-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide
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Overview
Description
4-butoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with a molecular formula of C29H28FN5O3. This compound is notable for its unique structure, which includes a butoxy group, a fluorophenyl group, and a benzotriazolyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-butoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoroaniline with benzoyl chloride to form 4-fluorobenzamide. This intermediate is then reacted with 2-aminobenzotriazole under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
4-butoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
4-butoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-butoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can be compared with other similar compounds, such as:
4-butoxy-N-(2-fluorophenyl)benzamide: This compound lacks the benzotriazolyl group, which may result in different chemical and biological properties.
4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide: The presence of a carbamothioyl group instead of a benzotriazolyl group can lead to variations in reactivity and applications.
4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide: The inclusion of a thiazolyl group introduces additional functional properties.
Properties
Molecular Formula |
C23H21FN4O2 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-butoxy-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C23H21FN4O2/c1-2-3-14-30-20-11-4-16(5-12-20)23(29)25-18-8-13-21-22(15-18)27-28(26-21)19-9-6-17(24)7-10-19/h4-13,15H,2-3,14H2,1H3,(H,25,29) |
InChI Key |
BMNITFZENWEKLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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